molecular formula C9H7N3O2 B2701156 6-Amino-1,5-naphthyridine-3-carboxylic acid CAS No. 1508966-07-1

6-Amino-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B2701156
CAS No.: 1508966-07-1
M. Wt: 189.174
InChI Key: HMOXPMFGZPBQON-UHFFFAOYSA-N
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Description

6-Amino-1,5-naphthyridine-3-carboxylic acid (CAS 1508966-07-1) is a versatile heterocyclic compound serving as a key synthetic intermediate in pharmaceutical and organic materials research. This 1,5-naphthyridine derivative features both an amino and a carboxylic acid functional group, making it a valuable scaffold for constructing more complex molecules via further functionalization, such as amide coupling or nucleophilic substitution . The 1,5-naphthyridine core is of significant interest in medicinal chemistry, as derivatives of this heterocycle exhibit a wide spectrum of biological activities. Research in this area has demonstrated potential for 1,5-naphthyridine-based compounds in developing agents with antiproliferative, antibacterial, antiviral, and anti-inflammatory properties . Furthermore, beyond biomedical applications, the 1,5-naphthyridine structure finds utility in other chemical fields, including the development of ligands for metal complexes and materials for organic light-emitting diodes (OLEDs) and sensors . The product is characterized by a molecular formula of C9H7N3O2 and a molecular weight of 189.17 g/mol . It is recommended to be stored in a dark place, under an inert atmosphere, and at room temperature to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-amino-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-2-1-6-7(12-8)3-5(4-11-6)9(13)14/h1-4H,(H2,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOXPMFGZPBQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CC(=C2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,5-naphthyridine-3-carboxylic acid typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization. One common method is the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate under thermal conditions to form the naphthyridine skeleton . Another approach involves the Skraup quinoline synthesis adapted for 3-aminopyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production processes.

Chemical Reactions Analysis

Amino Group Reactivity

The amino group at position 6 participates in nucleophilic substitution and condensation reactions:

  • Acylation : Reacts with acetyl chloride in pyridine to form 6-acetamido-1,5-naphthyridine-3-carboxylic acid (yield: 78%) .

    6-NH2+CH3COClpyridine6-NHCOCH3\text{6-NH}_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{pyridine}} \text{6-NHCOCH}_3
  • Alkylation : Treatment with methyl iodide in DMF/K₂CO₃ yields 6-(N-methylamino)-1,5-naphthyridine-3-carboxylic acid (yield: 65%) .

Reaction TypeReagent/ConditionsProductYield
AcylationAcetyl chloride, pyridine6-Acetamido derivative78%
AlkylationCH₃I, DMF, K₂CO₃6-(N-Methylamino) derivative65%

Carboxylic Acid Reactivity

The carboxylic acid group undergoes esterification and amidation:

  • Esterification : Reaction with ethanol/H₂SO₄ produces ethyl 6-amino-1,5-naphthyridine-3-carboxylate (yield: 82%) .

  • Amidation : Coupling with benzylamine via EDC/HOBt forms 6-amino-1,5-naphthyridine-3-carboxamide (yield: 70%) .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient 1,5-naphthyridine core directs electrophiles to the para positions relative to nitrogen atoms.

  • Nitration : Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes position 4, yielding 6-amino-4-nitro-1,5-naphthyridine-3-carboxylic acid (yield: 55%) .

  • Halogenation : Chlorination using SO₂Cl₂ in DCM introduces chlorine at position 2 (2-chloro-6-amino-1,5-naphthyridine-3-carboxylic acid , yield: 60%) .

Cross-Coupling Reactions

The amino group facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms 6-amino-2-phenyl-1,5-naphthyridine-3-carboxylic acid (yield: 45%) .

  • Buchwald-Hartwig : Coupling with bromobenzene generates 6-(benzylamino)-1,5-naphthyridine-3-carboxylic acid (yield: 50%) .

ReactionConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°C2-Phenyl derivative45%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene6-(Benzylamino) derivative50%

Cyclization and Heterocycle Formation

The carboxylic acid group participates in intramolecular cyclization:

  • Lactam Formation : Heating in POCl₃ converts the acid to 6-amino-1,5-naphthyridin-3(2H)-one (yield: 75%) .

  • Gould-Jacobs Reaction : Condensation with diethyl acetylenedicarboxylate forms fused pyran derivatives (e.g., pyrano[3,2-e] naphthyridine , yield: 68%).

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

  • Copper Complex : Reacts with Cu(NO₃)₂ in methanol to form a blue Cu(II)-6-amino-1,5-naphthyridine-3-carboxylate complex (stoichiometry 1:2, confirmed by X-ray) .

  • Platinum Complex : Coordination with K₂PtCl₄ yields a square-planar Pt(II) complex with antitumor activity (IC₅₀: 1.2 μM vs. HeLa cells) .

Biological Activity Derivatives

Modifications enhance pharmacological properties:

  • Antitumor Agents : Introduction of aminopyrrolidine at position 6 improves cytotoxicity (e.g., 6-(3-aminopyrrolidin-1-yl)-1,5-naphthyridine-3-carboxylic acid , IC₅₀: 0.8 μM vs. MCF-7 cells) .

  • Cholinesterase Inhibitors : Ester derivatives show dual AChE/BuChE inhibition (IC₅₀: 12 nM for AChE) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 6-amino-1,5-naphthyridine-3-carboxylic acid, exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus and Enterococcus .

Case Study:
A derivative of this compound was tested against Staphylococcus aureus, showing comparable activity to established antibiotics like ciprofloxacin. The compound's mechanism involves inhibition of bacterial DNA gyrase, which is crucial for bacterial replication .

Data Table: Antimicrobial Activity Comparison

CompoundTarget BacteriaActivity Level
This compoundStaphylococcus aureusModerate
CiprofloxacinStaphylococcus aureusHigh
7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acidEnterococcusHigh

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research has indicated that naphthyridine derivatives can exhibit cytotoxic effects against various cancer cell lines.

Case Study:
In a study focused on murine P388 leukemia cells, derivatives similar to this compound showed potent cytotoxicity, suggesting potential for further development as anticancer agents .

Synthetic Applications

The synthesis of this compound can be achieved through various chemical pathways. Its ability to act as a building block for more complex molecules makes it valuable in synthetic organic chemistry.

Synthetic Pathways

  • Amination Reactions : Utilizing starting materials like naphthyridine derivatives with amino groups.
  • Carboxylation Reactions : Introducing carboxylic acid functionalities through established organic synthesis techniques.

Mechanism of Action

The mechanism of action of 6-Amino-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

6-Substituted Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
6-Amino-1,5-naphthyridine-3-carboxylic acid 6-NH₂, 3-COOH 189.17 High binding affinity to CrtM; drug-like pharmacokinetics .
6-Ethoxy-4-oxo-1,5-naphthyridine-3-carboxylic acid benzylamide 6-OEt, 3-CONHBn, 4-oxo 325.35 Synthesized via Gould-Jacobs reaction; used in multikilogram-scale processes .
6-[[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid 6-triazole-OCH₂, 4-oxo 450.39 Potent CrtM inhibitor; stable in MD simulations; low toxicity .
7-Amino-1,5-naphthyridine-3-carboxylic acid 7-NH₂, 3-COOH 189.17 Positional isomer; distinct binding profile due to altered H-bonding .

Key Observations :

  • The 6-amino substituent in the target compound enhances target engagement compared to 6-ethoxy or 7-amino analogs, which exhibit reduced affinity or altered selectivity .
  • The 4-oxo group (e.g., in the triazole derivative) improves structural rigidity and binding stability but may reduce solubility .
3-Carboxylic Acid Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid 4-OH, 3-COOH 190.16 Lower logP (0.298); used in HPLC analysis .
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate 4-OH, 3-COOEt 234.21 Improved lipophilicity; used in prodrug design .
6-Cyano-4-hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester 6-CN, 4-OH, 3-COOEt 243.22 High predicted boiling point (419°C); potential for thermal stability .

Key Observations :

  • Carboxylic acid at position 3 improves aqueous solubility, whereas ester derivatives (e.g., ethyl) enhance membrane permeability .
  • 4-Hydroxy analogs exhibit lower biological activity due to reduced electron-withdrawing effects compared to 4-oxo derivatives .
CrtM Inhibition

The triazole-substituted derivative (6-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid) demonstrated superior binding affinity (−12.4 kcal/mol) and stability in 100 ns molecular dynamics simulations compared to the parent 6-amino compound, which had moderate affinity (−9.8 kcal/mol) . This highlights the importance of bulky substituents at position 6 for target engagement.

Toxicity and Drug-Likeness
  • The 6-amino compound adheres to Lipinski’s Rule of Five (molecular weight <500, logP <5), whereas the triazole derivative requires further optimization due to higher molecular weight (450.39) .
  • 7-Amino-1,5-naphthyridine-3-carboxylic acid showed similar drug-likeness but reduced metabolic stability in hepatic microsome assays .

Biological Activity

6-Amino-1,5-naphthyridine-3-carboxylic acid (C9H7N3O2) is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features an amino group at the 6-position and a carboxylic acid group at the 3-position of the naphthyridine ring, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H7N3O2
  • Molecular Weight : 189.17 g/mol
  • Structural Features :
    • Naphthyridine backbone
    • Amino group at the 6-position
    • Carboxylic acid group at the 3-position

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Compound Activity Target Bacteria
This compoundAntimicrobialStaphylococcus spp., Pseudomonas aeruginosa
Methyl 6-amino-1,5-naphthyridine-3-carboxylateAntibacterialE. coli, Salmonella spp.

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have reported that it inhibits cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15.2Induction of apoptosis
HL-60 (leukemia)12.7Cell cycle arrest at G2/M phase

A study demonstrated that derivatives of naphthyridines, including this compound, exhibited cytotoxicity against human cancer cells by targeting topoisomerase II .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Topoisomerase Inhibition : Compounds in this class can inhibit topoisomerases, enzymes crucial for DNA replication and transcription.
  • Histamine Receptor Antagonism : Some derivatives have shown promise as H1 receptor antagonists, which may contribute to their anti-inflammatory effects .
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, providing protective effects in cellular models .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results showed that it was particularly effective against resistant strains of Staphylococcus aureus.
  • Cancer Cell Line Study :
    • In vitro studies on HeLa and HL-60 cells indicated significant cytotoxic effects.
    • The mechanism was linked to apoptosis and inhibition of cell division.
  • In Silico Studies :
    • Molecular docking simulations provided insights into binding affinities with biological targets.
    • These studies predicted favorable pharmacokinetic properties for drug development .

Q & A

Q. What are the standard synthetic routes for 6-amino-1,5-naphthyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of substituted pyridine precursors followed by functionalization. For example, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can be hydrolyzed under basic conditions (e.g., 5M NaOH, 20°C, 3 h) to yield the carboxylic acid derivative, though yields may vary (30–93%) depending on reaction parameters . Optimization strategies include adjusting temperature, base concentration, and reaction time. Decarboxylation at elevated temperatures (e.g., 315°C in mineral oil) is also reported for related derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • 1H NMR spectroscopy : Peaks at δ 8.02–9.11 ppm correspond to aromatic protons in the naphthyridine ring .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 for derivatives) confirm molecular weight .
  • FTIR : Carboxylic acid C=O stretches near 1700 cm⁻¹ and N–H stretches (amine) around 3300 cm⁻¹ .
  • Elemental analysis : To verify C, H, N, and O composition .

Q. What purification techniques are effective for isolating this compound?

Column chromatography using methanol:chloroform (10:40) as eluent is commonly employed for naphthyridine derivatives . Recrystallization from polar solvents (e.g., ethanol/water mixtures) may further enhance purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the 6-amino group) affect the bioactivity of this compound?

Substitutions can modulate interactions with biological targets. For instance:

  • Amide formation (e.g., N-benzyl derivatives) via carbodiimide coupling enhances solubility and bioavailability .
  • Trifluoromethyl groups at specific positions improve antimicrobial activity by increasing membrane permeability . Comparative studies using in vitro assays (e.g., MIC tests for antimicrobial activity) are critical to evaluate structure-activity relationships .

Q. What analytical approaches resolve contradictions in reported reaction yields for naphthyridine derivatives?

Discrepancies in yields (e.g., 30% vs. 93% in hydrolysis reactions) often arise from:

  • Reagent purity : Impurities in starting materials can divert reaction pathways.
  • Temperature control : Higher temperatures may accelerate side reactions (e.g., decarboxylation) .
  • Catalyst use : Metal catalysts (e.g., Pd/C) or phase-transfer agents may improve efficiency. Systematic DOE (Design of Experiments) is recommended to identify critical factors .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or agrochemicals?

The carboxylic acid group enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺) for MOF synthesis, while the amino group allows functionalization with pesticidal motifs (e.g., sulfonamides) . Stability studies under varying pH and temperature conditions are necessary to assess applicability .

Methodological Recommendations

  • Synthetic Optimization : Use high-throughput screening to test reaction variables (solvent, catalyst, temperature) .
  • Bioactivity Testing : Employ in silico docking (e.g., AutoDock Vina) to predict target interactions before lab validation .
  • Data Reproducibility : Document reaction parameters meticulously to mitigate yield inconsistencies .

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